molecular formula C11H13N5O B346372 1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine CAS No. 244052-68-4

1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine

Cat. No.: B346372
CAS No.: 244052-68-4
M. Wt: 231.25g/mol
InChI Key: KPRNJNPVSRLVHN-UHFFFAOYSA-N
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Description

1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine, also known in research contexts as MPO-IN-28, is a potent and selective synthetic small-molecule inhibitor of the enzyme myeloperoxidase (MPO) . It was identified as the most potent compound from a large-scale virtual screening of over 727,000 compounds, establishing itself as a key tool for investigating MPO-mediated processes . This compound acts as an irreversible, mechanism-based inhibitor, making it highly valuable for studies aiming to understand the role of MPO in various inflammatory and cardiovascular pathologies . With a molecular formula of C11H13N5O and a molecular weight of 231.25 g/mol, this guanidine-quinazoline derivative is characterized by high solubility and a melting point of 161.35 °C . Researchers can utilize this compound to probe oxidative stress mechanisms, neutrophil biology, and the potential therapeutic benefits of MPO inhibition in disease models. It is supplied with a high purity level and is accompanied by a Certificate of Analysis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(6-methoxy-4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-6-8-5-7(17-2)3-4-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRNJNPVSRLVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364521
Record name GNF-PF-3361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244052-68-4
Record name GNF-PF-3361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine typically involves the reaction of 6-methoxy-4-methylquinazoline with guanidine under specific conditions. One common method involves the use of N-ethyl-N,N-diisopropylamine as a base in N,N-dimethylformamide at 100°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

    Substitution: The methoxy and methyl groups on the quinazoline ring can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Shifting the methoxy group from the 6- to 7-position (3a vs. 3b) reduces yield slightly (56% vs. 53%), suggesting steric or electronic effects during synthesis .
  • Number of Methoxy Groups : Adding methoxy groups (e.g., 3c and 3d) minimally impacts yields (~55–57%), indicating tolerance for bulkier substituents in the reaction .
  • Ethoxy vs.

STAT3 Inhibition (Quinazoline Derivatives)

The position and number of methoxy groups likely influence binding affinity to STAT3’s SH2 domain, a critical site for dimerization and activation. For example:

  • 3c (6,7-dimethoxy) : Increased polarity from two methoxy groups may enhance solubility but reduce cell permeability.
  • 3d (5,6,7-trimethoxy) : Additional steric bulk may hinder target engagement compared to 3a .

HV1 Channel Inhibition (Non-Quinazoline Guanidines)

Guanidine derivatives like 2-guanidinobenzimidazole (2GBI) and 1-(1,3-benzothiazol-2-yl)guanidine exhibit potent inhibition of voltage-gated proton channels (HV1), with 2GBI showing an IC$_{50}$ of 38 µM . Unlike these compounds, 3a’s quinazoline core lacks a five-membered aromatic ring conjugated to two guanidine groups, a feature critical for HV1 inhibition .

Pharmacokinetic and ADMET Considerations

  • Metabolic Stability : Quinazoline rings are generally resistant to oxidative metabolism, whereas benzothiazole-based guanidines (e.g., ) may undergo faster hepatic clearance .
  • Toxicity: No toxicity data are available for 3a, but guanidine derivatives often exhibit dose-dependent neurotoxicity, necessitating careful optimization .

Biological Activity

1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine is a heterocyclic compound known for its diverse biological activities and potential therapeutic applications. Its unique structure, featuring a quinazoline ring substituted with methoxy and methyl groups, alongside a guanidine functional group, enhances its solubility and biological efficacy. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C10H12N4O. The presence of the methoxy group significantly affects its solubility and interaction with biological targets, making it an interesting candidate for pharmacological research .

Biological Activities

This compound exhibits several notable biological activities:

  • Antibacterial Activity : This compound has shown promising results against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) recorded range from 4 to 8 µg/mL .
  • Inhibition of DNA Repair Enzymes : It acts as an inhibitor of Tyrosyl-DNA phosphodiesterase 2 (TDP2), which is involved in repairing topoisomerase II-mediated DNA damage. This inhibition can potentially enhance the efficacy of topoisomerase-targeted cancer therapies .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By inhibiting enzymes like TDP2, it disrupts DNA repair processes in cancer cells, leading to increased sensitivity to chemotherapeutic agents.
  • Binding Affinity : Interaction studies have demonstrated that this compound binds effectively to various biological targets, enhancing its therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameChemical StructureNotable Properties
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidineC10H12N4OSimilar antibacterial activity
1-(4-Methylquinazolin-2-yl)guanidineC10H11N5Exhibits strong enzyme inhibition
1-(6-Ethoxy-4-methylquinazolin-2-yl)guanidineC11H14N4OPotential anti-inflammatory effects

This table illustrates the diversity within the quinazoline class and highlights how variations in substituents can influence biological activity and therapeutic potential.

Case Studies

Recent studies have focused on the application of this compound in cancer therapy:

  • Cancer Treatment Enhancement : A study demonstrated that combining this compound with traditional chemotherapeutics could significantly improve treatment outcomes in models resistant to standard therapies. The compound's ability to inhibit TDP2 was crucial in overcoming drug resistance .
  • High-throughput Screening : In high-throughput screening assays, this compound was identified as a potent inhibitor among a library of over 460,000 compounds, underscoring its potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine?

  • Methodological Answer : Synthesis typically involves reacting a substituted quinazoline precursor with a guanidine derivative. For example, analogous compounds (e.g., 1-(4-Fluorobenzyl)guanidine) are synthesized via nucleophilic substitution or condensation reactions using activated guanidine precursors (e.g., guanidine nitrate) in refluxing ethanol with catalysts like lithium hydroxide . Purification often employs recrystallization or column chromatography. Optimization may require adjusting stoichiometry, temperature, or solvent polarity.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, with shifts indicating substituent effects (e.g., methoxy and methyl groups in quinazoline) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and conformation . For unstable crystals, synchrotron radiation or low-temperature data collection improves resolution.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use P95 respirators in poorly ventilated areas .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
  • Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Apply Design of Experiments (DOE) to systematically vary parameters:

  • Catalyst Screening : Test alternatives to lithium hydroxide (e.g., potassium carbonate) .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) against ethanol to enhance reactivity.
  • Temperature Gradients : Use microwave-assisted synthesis for rapid heating and reduced side reactions.

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-(4-morpholinophenyl)pyrimidin-2-amines) to identify substituent-induced deviations .

Q. What strategies are effective for identifying biological targets of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands to assess affinity for α2-adrenergic receptors, a common target for guanidine derivatives .
  • Molecular Docking : Simulate interactions with protein targets (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data from analogs .

Q. How can the stability of this compound under varying storage conditions be assessed?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC .
  • Photostability Testing : Use UV/visible light chambers to evaluate susceptibility to light-induced decomposition .

Q. What are best practices for selective functionalization of the quinazoline core?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., guanidine nitrogen) with tert-butoxycarbonyl (Boc) groups during substitution reactions .
  • Directed Metalation : Use palladium catalysts for regioselective C-H activation at the 6-methoxy or 4-methyl positions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine
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1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine

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